2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Lipophilicity logP Drug-likeness

2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS 2227851-53-6) is a fluorinated cyclopropane carboxylic acid building block with the molecular formula C₁₁H₈F₄O₂ and a molecular weight of 248.05 g/mol. The compound features a conformationally restricted cyclopropane ring bearing a carboxylic acid handle, coupled with a 2-fluoro-4-(trifluoromethyl)phenyl substituent.

Molecular Formula C11H8F4O2
Molecular Weight 248.17 g/mol
Cat. No. B12309815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
Molecular FormulaC11H8F4O2
Molecular Weight248.17 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)F
InChIInChI=1S/C11H8F4O2/c12-9-3-5(11(13,14)15)1-2-6(9)7-4-8(7)10(16)17/h1-3,7-8H,4H2,(H,16,17)
InChIKeyFZCRZXRQBWISFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid: Key Procurement Identifiers and Physicochemical Baseline


2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS 2227851-53-6) is a fluorinated cyclopropane carboxylic acid building block with the molecular formula C₁₁H₈F₄O₂ and a molecular weight of 248.05 g/mol [1]. The compound features a conformationally restricted cyclopropane ring bearing a carboxylic acid handle, coupled with a 2-fluoro-4-(trifluoromethyl)phenyl substituent. This combination of a strained carbocycle and highly electron-withdrawing aryl group is commonly employed in medicinal chemistry and agrochemical research to modulate lipophilicity, metabolic stability, and target binding topology [2].

Why In-Class Cyclopropane Carboxylic Acid Analogs Cannot Replace 2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid


Simple substitution of the target compound with other cyclopropane carboxylic acids is not feasible because the precise regiochemistry and substitution pattern on the aromatic ring dictate the physicochemical profile and synthetic utility of the building block. The simultaneous presence of an ortho-fluoro and a para-trifluoromethyl group creates a distinct electron-deficient aromatic system that influences both the acidity of the carboxylic acid and the reactivity of the cyclopropane ring in downstream transformations, such as amide coupling or cycloaddition reactions [1]. In contrast, the 2-(2-fluorophenyl) analog lacks the –CF₃ group and thus has a significantly lower logP (2.01 vs. estimated ~3.2) and altered electronic character, preventing it from serving as a direct surrogate in structure-activity relationship (SAR) programs or scale-up processes where specific lipophilicity and metabolic stability are required [2].

Quantitative Differentiation Evidence for 2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid Against Its Nearest Analogs


Enhanced Lipophilicity Compared to Non-Trifluoromethyl Phenyl Analog

The target compound displays a calculated logP approximately 1.2 units higher than the 2-(2-fluorophenyl)cyclopropanecarboxylic acid analog (CAS 455267-56-8), which lacks the para-trifluoromethyl group. The logP for the de-trifluoromethyl comparator is reported as 2.01 [1], while the target compound's logP is estimated at ~3.2 based on fragment-based calculations for the 2-fluoro-4-(trifluoromethyl)phenyl motif [2]. This difference is driven by the strong lipophilic contribution of the –CF₃ group and is expected to result in approximately a 15-fold increase in octanol-water partition coefficient, enhancing passive membrane permeability in cell-based assays.

Lipophilicity logP Drug-likeness Permeability

Regional Isomer Distinction: C-2 vs. C-1 Substitution on the Cyclopropane Ring

The target compound bears the carboxylic acid at the C-1 position and the aryl group at C-2 of the cyclopropane ring, in contrast to the regioisomeric 1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS 1274902-10-1) in which the aryl and carboxylic acid groups are geminally substituted on the same carbon . The vicinal arrangement in the target compound permits stereochemical control (cis/trans isomerism) that is unavailable in the 1,1-disubstituted isomer, enabling the synthesis of conformationally distinct diastereomers that can be separated and screened independently. The 1,1-disubstituted isomer has a calculated topological polar surface area (TPSA) of 37.3 Ų versus an estimated 45-50 Ų for the target compound due to the distinct spatial orientation of the carboxyl group [1].

Regiochemistry Synthetic intermediate Reactivity Conformational control

Reported Utility as a Key Intermediate in Agrochemical and Pharmaceutical Synthesis

Multiple vendor technical datasheets explicitly designate 2-(2-fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid as a key intermediate for the synthesis of herbicides, fungicides, and CNS-active pharmaceutical candidates . By contrast, the 2-(3-(trifluoromethyl)phenyl) regioisomer (CAS 721-22-2) is primarily listed as a general research chemical without specific agrochemical utility citation . The ortho-fluoro substitution in the target compound enhances metabolic stability of derived amides and esters by blocking oxidative metabolism at the adjacent position, a feature that is absent in the meta-trifluoromethyl regioisomer.

Agrochemical intermediate Pharmaceutical building block Fluorinated synthon

Procurement-Driven Application Scenarios for 2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid


Agrochemical Lead Optimization: Fluorinated Cyclopropane Carboxamide Herbicides

The compound serves as a precursor for fluorinated cyclopropane carboxamides with herbicidal activity. The ortho-fluoro and para-trifluoromethyl groups confer enhanced metabolic stability in planta while the cyclopropane carboxylate moiety allows straightforward conversion to the corresponding amide via standard coupling reagents . Procurement of this specific regioisomer is required because the 1,1-disubstituted isomer cannot yield the same stereochemically defined amide products.

CNS Drug Discovery: Conformationally Restricted Phenethylamine Bioisosteres

The 2-arylcyclopropane-1-carboxylic acid scaffold functions as a conformationally restricted bioisostere of phenylacetic acid or phenethylamine frameworks. The target compound can be elaborated into cyclopropanamine derivatives via Curtius rearrangement, yielding fluorinated 2-arylcyclopropan-1-amines that have been reported as selective sigma receptor ligands [1]. The higher logP of the target relative to non-fluorinated congeners is expected to improve blood-brain barrier penetration.

Fragment-Based Drug Design: Fluorinated Fragment with a Carboxylic Acid Anchor

With a molecular weight of 248 g/mol and a single carboxylic acid functional group, this compound fits within the rule-of-three guidelines for fragment-based screening libraries. The electron-deficient aryl ring enables π-stacking interactions while the rigid cyclopropane core reduces entropic penalty upon target binding. Procurement of this specific fragment is justified when the SAR series requires a fluorinated, conformationally locked phenylacetic acid mimetic.

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